molecular formula C17H30BrN B092792 1-Dodecylpyridinium bromide CAS No. 104-73-4

1-Dodecylpyridinium bromide

Cat. No.: B092792
CAS No.: 104-73-4
M. Wt: 328.3 g/mol
InChI Key: PNXWPUCNFMVBBK-UHFFFAOYSA-M
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Description

1-Dodecylpyridinium bromide is an organic compound with the chemical formula C17H30BrN. It is a quaternary ammonium salt characterized by a long hydrophobic dodecyl chain attached to a pyridinium ring. This compound is typically found as a white to pale yellow solid and is known for its strong solubility in water. It is widely used as a surfactant, emulsifier, antistatic agent, and preservative due to its excellent surface-active properties .

Mechanism of Action

Target of Action

1-Dodecylpyridinium bromide, also known as 1-dodecylpyridin-1-ium bromide, is a type of quaternary ammonium compound . The primary targets of this compound are the cell membranes of microorganisms . It interacts with the lipid bilayer of the cell membrane, disrupting its structure and function .

Mode of Action

The compound’s mode of action involves the disruption of the cell membrane’s integrity . The hydrophobic tail of the this compound molecule inserts into the lipid bilayer, while the positively charged pyridinium head interacts with the negatively charged components of the cell membrane . This interaction destabilizes the cell membrane, leading to increased permeability and eventual cell lysis .

Biochemical Pathways

The disruption of the cell membrane by this compound affects various biochemical pathways within the cell. The increased permeability of the cell membrane can lead to the leakage of intracellular contents, including essential enzymes and ions . This leakage disrupts metabolic processes and can lead to cell death .

Pharmacokinetics

As a quaternary ammonium compound, it is likely to have low bioavailability due to its poor absorption in the gastrointestinal tract . Its distribution, metabolism, and excretion would also be influenced by its physicochemical properties, including its hydrophobicity and positive charge .

Result of Action

The primary result of this compound’s action is the death of microorganisms due to the disruption of their cell membranes . This makes the compound an effective biocide, with potential applications in disinfectants and antiseptics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a biocide can be affected by the presence of organic matter, which can interact with the compound and reduce its availability for interacting with microbial cells . Additionally, the compound’s stability and activity may be affected by pH and temperature .

Preparation Methods

1-Dodecylpyridinium bromide can be synthesized through various methods. One common approach involves the reaction of dodecyl bromide with pyridine. The reaction typically proceeds as follows:

C12H25Br+C5H5NC17H30BrN\text{C}_{12}\text{H}_{25}\text{Br} + \text{C}_5\text{H}_5\text{N} \rightarrow \text{C}_{17}\text{H}_{30}\text{BrN} C12​H25​Br+C5​H5​N→C17​H30​BrN

In this reaction, dodecyl bromide (C12H25Br) reacts with pyridine (C5H5N) to form this compound (C17H30BrN). The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .

Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to remove any impurities .

Chemical Reactions Analysis

1-Dodecylpyridinium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles. For example, reaction with silver nitrate (AgNO3) can yield 1-dodecylpyridinium nitrate.

    Oxidation and Reduction: While the pyridinium ring is relatively stable, the dodecyl chain can undergo oxidation reactions under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized products.

    Complex Formation: It can form complexes with various anions or cations, which can alter its physical and chemical properties.

Common reagents and conditions used in these reactions include silver nitrate for substitution, strong oxidizing agents like potassium permanganate for oxidation, and various metal salts for complex formation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Dodecylpyridinium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of other quaternary ammonium compounds.

    Biology: Due to its antimicrobial properties, it is used in microbiology to study the effects of surfactants on bacterial and fungal growth. It is also used in cell lysis buffers for protein extraction.

    Medicine: It has potential applications in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs. It is also studied for its antimicrobial properties against various pathogens.

    Industry: It is used in the formulation of detergents, disinfectants, and personal care products.

Comparison with Similar Compounds

1-Dodecylpyridinium bromide can be compared with other similar quaternary ammonium compounds, such as:

    Cetylpyridinium Chloride: Another quaternary ammonium compound with a longer alkyl chain (hexadecyl) and chloride as the counterion. It is widely used as an antiseptic in mouthwashes and throat lozenges.

    1-Dodecylpyridinium Chloride: Similar to this compound but with chloride as the counterion. It has similar surfactant and antimicrobial properties.

    Hexadecyltrimethylammonium Bromide: A quaternary ammonium compound with a hexadecyl chain and bromide as the counterion.

The uniqueness of this compound lies in its balance of hydrophobicity and hydrophilicity, making it an effective surfactant and antimicrobial agent. Its specific interactions with lipid bilayers and membrane proteins also contribute to its broad-spectrum antimicrobial activity .

Properties

IUPAC Name

1-dodecylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N.BrH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXWPUCNFMVBBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104-74-5 (chloride), 17342-21-1 (sulfate), 3026-66-2 (iodide)
Record name Laurosept
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DSSTOX Substance ID

DTXSID00883294
Record name Pyridinium, 1-dodecyl-, bromide (1:1)
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Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

104-73-4
Record name Dodecylpyridinium bromide
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Record name Laurosept
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 1-dodecyl-, bromide (1:1)
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Record name Pyridinium, 1-dodecyl-, bromide (1:1)
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Record name 1-dodecylpyridinium bromide
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Synthesis routes and methods I

Procedure details

Equimolar amounts of 1-bromo-dodecane (249.2 g) and pyridine (79.1 g) are placed in a glass, three-necked, round bottom flask equipped with a heating means, a stirring means, and a condensing means. Then 82.1 g of isopropanol are added to the flask as a solvent. The contents of the vessel are heated to reflux with constant stirring. Reflux is maintained for six hours. Analysis of the reaction mixture indicates that the reaction is approximately 100 percent complete.
Quantity
249.2 g
Type
reactant
Reaction Step One
Quantity
79.1 g
Type
reactant
Reaction Step Two
Quantity
82.1 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dodecyl pyridinium bromide (DDPB) was prepared in a stirred three neck flask (250 ml) fitted with a reflux condenser and a type j thermocouple probe. Heat was supplied by a Glascol mantel controlled with an IR2 digital temperature controller. In each test, 64.2 grams of alcohol, glycol or glycol ether, 20.7 grams of pyridine (0.26 mole) and 65.1 grams (0.26 mole) of 1-bromo dodecane were placed in the flask. The flask was heated with stirring to 85° C. An exotherm was encountered which caused the temperature to rise to about 100° C. The temperature controller was adjusted to 95° C. and this temperature was maintained throughout the preparation. At set times, samples were drawn and the bromide concentration was determined on a Mettler Model 25 autotitrator using the chloride specific ion silver nitrate method. The reaction was terminated when the bromide concentration reached 96% of the theoretical value.
[Compound]
Name
IR2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
64.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
glycol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20.7 g
Type
reactant
Reaction Step Five
Quantity
65.1 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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